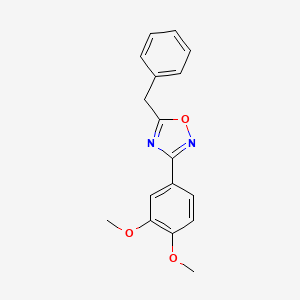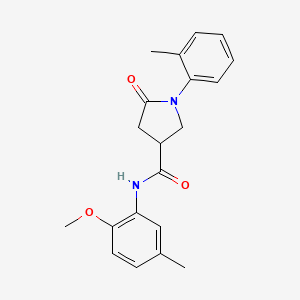
5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylhydrazine with 3,4-dimethoxybenzoyl chloride to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: Research has shown that derivatives of 1,2,4-oxadiazole exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound itself or its derivatives may be investigated for similar therapeutic potentials.
Industry: In materials science, the compound can be used in the design of new materials with specific electronic or optical properties, owing to the stability and electronic characteristics of the oxadiazole ring.
Mechanism of Action
The mechanism by which 5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- 5-benzyl-3-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione
Comparison: While these compounds share structural similarities, such as the presence of benzyl and dimethoxyphenyl groups, their core heterocyclic rings differ The oxadiazole ring in 5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole imparts unique electronic properties and stability, distinguishing it from pyrazoloquinoline and imidazolidinedione derivatives
Properties
IUPAC Name |
5-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-9-8-13(11-15(14)21-2)17-18-16(22-19-17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRVLCQWOPQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide](/img/structure/B5566615.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)
![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)
![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)
![2,2-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B5566651.png)
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)
![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)
